molecular formula C19H15N3O5 B2664328 N-(1,3-benzodioxol-5-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 941948-38-5

N-(1,3-benzodioxol-5-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No.: B2664328
CAS No.: 941948-38-5
M. Wt: 365.345
InChI Key: CGATZQDVNIHHQF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzodioxol group, a methoxy group, a carboxamide group, and a phenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

Compounds with similar structures undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.

Scientific Research Applications

Novel Syntheses and Therapeutic Potentials

Anti-Inflammatory and Analgesic Agents

  • Research has focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl derivatives and oxadiazepines, exhibit cyclooxygenase inhibition, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Cancer Therapeutics

  • A series of angular benzophenazines were synthesized, demonstrating potent cytotoxic activities against lung carcinoma cell lines. These compounds, showing dual inhibition of topoisomerase I and II, could offer new avenues in cancer chemotherapy (Vicker et al., 2002).

Antiviral Activities

  • Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, displaying remarkable activity against avian influenza virus H5N1. This research introduces a new pathway for developing antiviral agents leveraging the structure of benzamides (Hebishy et al., 2020).

Neuroleptic Activity

  • Benzamides synthesized to target neuroleptic activity showed promising results against stereotyped behavior in rats. This indicates the potential of these compounds in treating psychosis with fewer side effects (Iwanami et al., 1981).

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemical compounds with care. Proper safety measures should be taken, including wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve further exploration of its potential applications in medicinal chemistry, particularly given the interesting functional groups it contains. More detailed studies on its synthesis, chemical properties, and biological activity could also be beneficial .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-25-16-10-17(23)22(13-5-3-2-4-6-13)21-18(16)19(24)20-12-7-8-14-15(9-12)27-11-26-14/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGATZQDVNIHHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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